molecular formula C15H9ClN2O4 B1335288 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran CAS No. 351003-28-6

3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran

Cat. No. B1335288
M. Wt: 316.69 g/mol
InChI Key: DDGLTLBWGQVJNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of benzofuran compounds has been explored through various chemical routes. In one study, the synthesis of nitro, amino, and acetamino derivatives of 2,3-dimethylbenzofuran was achieved by the cyclo-dehydration of 3-(m- and p-nitrophenoxy)butanones using polyphosphoric acid or sulfuric acid. This process yielded 2,3-dimethyl-4- and -5-nitrobenzofurans, which could be further reduced to the corresponding aminobenzofurans. The Hofmann reaction of carboxylic amides was used to prepare 4-, 5-, 6-, and 7-aminobenzofurans, and these amines were acetylated to produce acetaminobenzofurans. Additionally, the Sandmeyer reaction was employed to synthesize 7-nitrobenzofuran from 7-aminobenzofuran. This study contributed new compounds to the field, including four aryloxybutanones and various nitro and aminobenzofurancarboxylic amides .

Molecular Structure Analysis

The molecular structure of a synthesized benzofuran derivative, specifically 7-(3'-Amino-2',4',6'-trinitrophenyl)-amino-4,6-dinitrobenzofuroxan, was confirmed using mass spectrometry (MS), infrared spectroscopy (IR), and proton nuclear magnetic resonance (1H NMR). These analytical techniques are crucial for verifying the chemical structure and functional groups present in the compound .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran derivatives are complex and involve multiple steps. For instance, the self-reaction and azidation of 3-chloro-2,4,6-trinitrobenzenamine led to the formation of a dinitrobenzofuroxan derivative with a total yield of 68%. Such reactions are indicative of the intricate processes required to synthesize specific benzofuran compounds with desired functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are of significant interest due to their potential applications. The thermal behavior of the synthesized 7-(3'-Amino-2',4',6'-trinitrophenyl)-amino-4,6-dinitrobenzofuroxan was studied using differential scanning calorimetry (DSC) and thermogravimetric analysis (TG). The initial decomposition temperature was found to be 245.6°C, and the mass loss between 150-400°C was 63%, indicating the compound's stability and reactivity under thermal conditions .

Scientific Research Applications

Synthesis and Molecular Studies

  • Various derivatives of benzofuran, including those related to 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran, have been synthesized and studied. For example, the synthesis of nitro, amino, and acetamino derivatives of 2,3-dimethylbenzofuran was explored, leading to the production of new compounds with potential research applications (Kawase, Takata, & Hikishima, 1971).

Applications in Biological Studies

  • Compounds similar to 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran, such as derivatives of 6-amino-2-phenylbenzothiazoles, have been prepared and evaluated for their antitumor activities against various human cancer cell lines (Racané, Stojković, Tralić-Kulenović, & Karminski-Zamola, 2006).

Antibacterial Activity Studies

  • Research into compounds structurally related to 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran has indicated potential antibacterial activity. For instance, a study on the antibacterial activity of nitrobenzofurans, including various derivatives, demonstrated bacteriostatic properties (Powers, 1976).

Chemical Reactivity and Structural Analysis

  • Investigations into the chemical reactivity and structural properties of compounds similar to 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran have been conducted. For example, a study on 4,6-dichloro-5-nitrobenzofuroxan discussed different polymorphisms and the reactivity of amino derivatives through DFT calculations (Chugunova et al., 2021).

properties

IUPAC Name

(3-amino-6-nitro-1-benzofuran-2-yl)-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O4/c16-9-3-1-8(2-4-9)14(19)15-13(17)11-6-5-10(18(20)21)7-12(11)22-15/h1-7H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGLTLBWGQVJNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C3=C(O2)C=C(C=C3)[N+](=O)[O-])N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403727
Record name 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran
Source EPA DSSTox
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Molecular Weight

316.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran

CAS RN

351003-28-6
Record name (3-Amino-6-nitro-2-benzofuranyl)(4-chlorophenyl)methanone
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Record name 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran
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